molecular formula C11H8ClNO3 B1438837 5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole CAS No. 1105191-39-6

5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole

Cat. No.: B1438837
CAS No.: 1105191-39-6
M. Wt: 237.64 g/mol
InChI Key: NFTRXUPBQLRUCT-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole is an organic compound that features a unique combination of a benzodioxole ring and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Chloromethylation: The final step involves the chloromethylation of the isoxazole ring, which can be carried out using chloromethyl methyl ether in the presence of a Lewis acid such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to the formation of amines.

    Substitution: The chloromethyl group is reactive and can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced isoxazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

  • Chloromethylation : Introduction of the chloromethyl group is often achieved through reactions involving chloromethyl methyl ether or similar reagents.
  • Cyclization : The benzodioxole structure can be synthesized via cyclization of suitable precursors under acidic or basic conditions.

Medicinal Chemistry

5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole has been investigated for its potential as an anticancer agent . Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess significant biological activity.

  • Mechanism of Action : Research indicates that related compounds induce apoptosis and cause cell cycle arrest in cancer cells. These effects are mediated through the modulation of key proteins involved in cell survival and proliferation, such as Bcl-2 family proteins .

Antimicrobial Activity

There is emerging evidence suggesting that this compound may also exhibit antimicrobial properties . Preliminary studies have shown effectiveness against certain bacterial strains, although further research is necessary to fully characterize its spectrum of activity and mechanism.

Material Science

Beyond biological applications, this compound may serve as a building block in the synthesis of novel materials with specific properties. Its unique structure allows for modifications that can enhance material characteristics such as thermal stability and mechanical strength.

Data Table: Anticancer Activity

The following table summarizes findings from various studies regarding the anticancer activity of related compounds:

Compound NameCell Line TestedIC (µM)Reference
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF74.52

Case Studies

Several case studies have highlighted the therapeutic potential and synthetic versatility of this compound:

  • Antitumor Activity Evaluation : A study synthesized derivatives incorporating this compound and evaluated their cytotoxic effects against multiple cancer cell lines, demonstrating enhanced efficacy compared to traditional chemotherapeutics.
  • Molecular Docking Studies : Advanced computational methods were employed to predict binding affinities to cancer-related targets, providing insights into potential therapeutic mechanisms .

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The benzodioxole ring can interact with aromatic residues in proteins, while the isoxazole ring can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Benzodioxol-5-yl)-3-methylisoxazole: Similar structure but lacks the chloromethyl group.

    5-(1,3-Benzodioxol-5-yl)-3-(hydroxymethyl)isoxazole: Contains a hydroxymethyl group instead of a chloromethyl group.

    5-(1,3-Benzodioxol-5-yl)-3-(aminomethyl)isoxazole: Contains an aminomethyl group instead of a chloromethyl group.

Uniqueness

The presence of the chloromethyl group in 5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole makes it particularly reactive and versatile for further chemical modifications. This reactivity is not present in its similar compounds, making it unique for specific applications in synthesis and research.

Biological Activity

5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole is a compound that belongs to the isoxazole family, known for its diverse biological activities. Isoxazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antibacterial, anticancer, and antiviral properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological significance based on recent research findings.

Chemical Structure and Properties

The compound this compound features a benzodioxole moiety, which contributes to its unique biological properties. The isoxazole ring is a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. The presence of the chloromethyl group at the C-3 position enhances its reactivity and potential biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial effects. The chloromethyl group is known to enhance the antibacterial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that modifications in the substituents of the isoxazole ring could lead to improved antibacterial potency, particularly against resistant strains of bacteria .

Microbial Strain Activity MIC (µg/mL)
Staphylococcus aureusModerate4.0
Escherichia coliGood2.5
Pseudomonas aeruginosaExcellent1.0

Anticancer Potential

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it exhibits selective toxicity towards cancer cells while sparing normal cells. The structure–activity relationship (SAR) analysis indicates that the presence of the benzodioxole moiety may enhance its anticancer efficacy by inducing apoptosis in cancer cells .

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HepG2 (Liver)25

Anti-inflammatory Effects

Isoxazole derivatives are also recognized for their anti-inflammatory properties. The compound has shown potential in inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial for developing treatments for chronic inflammatory diseases .

Case Studies

  • Antibacterial Efficacy : A study conducted by Kumar et al. tested various isoxazole derivatives against a panel of bacterial strains, revealing that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to non-substituted analogs .
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via chlorination of a pre-formed isoxazole intermediate. For example, a precursor like 5-(1,3-benzodioxol-5-yl)-3-hydroxymethylisoxazole can be treated with N-chlorosuccinimide (NCS) in dichloromethane (DCM) under magnetic stirring at room temperature. Reaction progress is monitored via TLC, and purification involves extraction with ethyl acetate, drying with anhydrous MgSO₄, and crystallization using hot ethanol (yield ~65%) . Alternative chlorination agents like PCl₅ may also be employed for substrates sensitive to NCS .

Q. How is structural confirmation achieved for this compound?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzodioxolyl and chloromethyl groups).
  • X-ray diffraction : Single-crystal X-ray analysis reveals bond angles (e.g., C-Cl bond length ~1.74 Å) and intramolecular interactions (e.g., steric repulsion between chloromethyl and benzodioxolyl groups) .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]⁺ ion matching C₁₁H₉ClNO₃) .

Q. What purification strategies are effective for isolating this compound?

  • Methodology : After synthesis, liquid-liquid extraction (ethyl acetate/water) removes polar impurities. Column chromatography with silica gel (hexane:ethyl acetate gradient) separates non-polar byproducts. Final purification via recrystallization in hot ethanol enhances purity (>95%) .

Advanced Research Questions

Q. How does the chloromethyl group influence the compound’s reactivity under basic conditions?

  • Methodology : The chloromethyl group is susceptible to nucleophilic substitution or elimination. To study this, treat the compound with bases (e.g., NaOH or Et₃N) in aprotic solvents (e.g., DMF) and monitor intermediates via LC-MS. Trapping agents like thiophenol can stabilize reactive species (e.g., carbocations). Kinetic studies (UV-Vis or NMR) reveal reaction pathways, such as rearrangement to imidazole derivatives under strong basic conditions .

Q. What computational models predict the compound’s conformational stability?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and identify low-energy conformers. Intramolecular non-bonded interactions (e.g., Cl⋯H distances ~3.1 Å) are quantified using Natural Bond Orbital (NBO) analysis. Molecular dynamics simulations (MD) assess steric strain between the chloromethyl and benzodioxolyl groups .

Q. How can biological activity be systematically evaluated?

  • Methodology :

  • Enzyme assays : Test inhibition of MAPK or cytochrome P450 isoforms using fluorogenic substrates.
  • Cellular assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7) and compare to non-malignant cells.
  • Binding studies : Surface plasmon resonance (SPR) or ITC quantify interactions with target proteins (e.g., kinases) .

Q. What analytical techniques resolve contradictions in reported spectral data?

  • Methodology : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals. For conflicting melting points, perform differential scanning calorimetry (DSC) under controlled heating rates. Compare experimental IR spectra with DFT-simulated vibrational modes to confirm functional groups .

Q. How do solvent systems affect the compound’s stability during storage?

  • Methodology : Conduct accelerated stability studies by storing the compound in DMSO, ethanol, or aqueous buffers (pH 4–9) at 4°C, 25°C, and 40°C. Monitor degradation via HPLC-UV at weekly intervals. LC-MS identifies degradation products (e.g., hydrolysis of the chloromethyl group to hydroxymethyl) .

Q. What strategies mitigate hazardous byproducts during synthesis?

  • Methodology : Replace toxic solvents (DCM) with greener alternatives (cyclopentyl methyl ether). Use scavengers (e.g., silica-bound thiourea) to trap residual NCS or HCl. Implement continuous flow chemistry to minimize exposure to volatile intermediates .

Q. How does the benzodioxolyl moiety affect electronic properties?

  • Methodology : Cyclic voltammetry (CV) measures redox potentials in acetonitrile (e.g., E₁/₂ for benzodioxolyl oxidation ~1.2 V vs. Ag/AgCl). UV-Vis spectroscopy (TD-DFT) correlates absorption bands (e.g., π→π* transitions at 270–300 nm) with HOMO-LUMO gaps. Hammett substituent constants quantify electron-donating effects .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-(chloromethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c12-5-8-4-10(16-13-8)7-1-2-9-11(3-7)15-6-14-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTRXUPBQLRUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole

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